molecular formula C20H18Cl2N4O3 B6612301 ethyl 1-benzyl-5-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-pyrazole-4-carboxylate CAS No. 305337-30-8

ethyl 1-benzyl-5-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-pyrazole-4-carboxylate

Cat. No.: B6612301
CAS No.: 305337-30-8
M. Wt: 433.3 g/mol
InChI Key: SCRJTXOZZNNOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzyl-5-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C20H18Cl2N4O3 and its molecular weight is 433.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 1-benzyl-5-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-pyrazole-4-carboxylate (CAS RN: 305337-30-8) is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article delves into the biological activity of this compound, summarizing key research findings, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H18Cl2N4O. The structure features a pyrazole core substituted with a benzyl group and a dichlorophenyl carbamoyl moiety, which is crucial for its biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. This compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key targets in the treatment of inflammation.

In Vitro Studies

In vitro assays demonstrated that this compound exhibits significant inhibition of COX-2 activity, with an IC50 value comparable to established anti-inflammatory drugs such as diclofenac and celecoxib. For instance, compounds structurally related to this compound showed IC50 values ranging from 0.04 to 0.09 μmol against COX-2 .

In Vivo Studies

In vivo models using carrageenan-induced paw edema in rats indicated that this compound effectively reduces inflammation, supporting its potential as an anti-inflammatory agent. Histopathological evaluations revealed minimal adverse effects on gastric tissues, suggesting a favorable safety profile .

Analgesic Activity

The analgesic properties of this compound were assessed using various pain models. The compound demonstrated significant analgesic activity comparable to standard analgesics in animal models .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural Feature Effect on Activity
Benzyl groupEnhances lipophilicity and receptor binding affinity
Dichlorophenyl moietyIncreases COX selectivity and anti-inflammatory potency
Pyrazole coreEssential for maintaining biological activity

Research indicates that modifications to these structural features can lead to variations in potency and selectivity against COX enzymes .

Case Study 1: Synthesis and Evaluation

A study conducted by Abdellatif et al. synthesized a series of substituted pyrazole derivatives, including this compound. The synthesized compounds were screened for their anti-inflammatory effects using both in vitro and in vivo models. The results showed that the compound exhibited significant inhibition of edema formation in treated rats compared to controls .

Case Study 2: Comparative Analysis with Other Derivatives

Another research effort compared the efficacy of several pyrazole derivatives against COX enzymes. This compound was found to have a superior selectivity index for COX-2 over COX-1 when benchmarked against other derivatives .

Properties

IUPAC Name

ethyl 1-benzyl-5-[(3,4-dichlorophenyl)carbamoylamino]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O3/c1-2-29-19(27)15-11-23-26(12-13-6-4-3-5-7-13)18(15)25-20(28)24-14-8-9-16(21)17(22)10-14/h3-11H,2,12H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRJTXOZZNNOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CC2=CC=CC=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.